molecular formula C9H11BrN2 B595039 N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine CAS No. 1289386-62-4

N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine

Cat. No.: B595039
CAS No.: 1289386-62-4
M. Wt: 227.105
InChI Key: RJVPEXQFZWPSES-UHFFFAOYSA-N
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Description

N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine: is an organic compound with the molecular formula C9H11BrN2 and a molecular weight of 227.10 g/mol . This compound features a bromopyridine moiety attached to a cyclopropanamine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromopyridine.

    Alkylation: The 2-bromopyridine is then subjected to alkylation with cyclopropanamine under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential use in drug development, particularly in the synthesis of molecules with biological activity.

Industry:

Mechanism of Action

The mechanism of action of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, potentially inhibiting or activating their function. The cyclopropanamine group can further modulate the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

  • N-((2-Chloropyridin-4-yl)methyl)cyclopropanamine
  • N-((2-Fluoropyridin-4-yl)methyl)cyclopropanamine
  • N-((2-Iodopyridin-4-yl)methyl)cyclopropanamine

Comparison:

Properties

IUPAC Name

N-[(2-bromopyridin-4-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-9-5-7(3-4-11-9)6-12-8-1-2-8/h3-5,8,12H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVPEXQFZWPSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693770
Record name N-[(2-Bromopyridin-4-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-62-4
Record name 2-Bromo-N-cyclopropyl-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289386-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Bromopyridin-4-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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